molecular formula C7H14Cl2N4O2 B6218880 methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride CAS No. 2751602-77-2

methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride

Cat. No.: B6218880
CAS No.: 2751602-77-2
M. Wt: 257.1
InChI Key:
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Description

Methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes an imidazole ring and amino groups, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and imidazole derivatives.

    Reaction Conditions: The reaction conditions often include controlled temperature, pH, and the use of catalysts to facilitate the formation of the desired product.

    Purification: After the reaction, the product is purified using techniques like crystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification methods ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

Methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride
  • Methyl 2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate

Uniqueness

Methyl (2R)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoate dihydrochloride is unique due to its specific stereochemistry and the presence of both amino and imidazole groups. This combination of features makes it particularly valuable for certain applications, distinguishing it from similar compounds.

Properties

CAS No.

2751602-77-2

Molecular Formula

C7H14Cl2N4O2

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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